Caesalmin B Caesalmin B Caesalmin B is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.
Brand Name: Vulcanchem
CAS No.: 352658-23-2
VCID: VC20749108
InChI: InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1
SMILES: CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C
Molecular Formula: C22H28O6
Molecular Weight: 388.5 g/mol

Caesalmin B

CAS No.: 352658-23-2

Cat. No.: VC20749108

Molecular Formula: C22H28O6

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Caesalmin B - 352658-23-2

CAS No. 352658-23-2
Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
IUPAC Name [(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate
Standard InChI InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1
Standard InChI Key GXBMHMVGIRRPBD-XTVZKPICSA-N
Isomeric SMILES CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C
SMILES CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C
Canonical SMILES CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C
Appearance Powder

Chemical Structure and Identity

Caesalmin B (C₂₂H₂₈O₆) is a complex pentacyclic diterpenoid with a molecular weight of 388.5 g/mol . Its IUPAC name is [(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate . The structure features a characteristic furan ring fused to a cassane diterpene skeleton, with a lactone moiety and an acetate group. This complex molecular architecture has been conclusively established through single crystal X-ray crystallography analysis, providing definitive evidence of its three-dimensional arrangement and stereochemistry .

The compound possesses seven chiral centers with specific stereochemical configurations as indicated in its systematic name. This stereochemical complexity contributes to its unique biological properties and interactions with target molecules.

Physicochemical Properties

Caesalmin B exhibits several notable physicochemical properties that influence its biological behavior and potential pharmaceutical applications:

PropertyValueMethodology
Molecular FormulaC₂₂H₂₈O₆Computed by PubChem 2.2
Molecular Weight388.5 g/molComputed by PubChem 2.2
XLogP3-AA2.9Computed by XLogP3 3.0
Hydrogen Bond Donors1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptors6Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18

The moderate lipophilicity (XLogP3-AA value of 2.9) suggests a balance between hydrophilicity and lipophilicity, potentially allowing for reasonable membrane permeability while maintaining some water solubility. The presence of one hydrogen bond donor and six hydrogen bond acceptors indicates potential for specific interactions with biological macromolecules, including proteins and nucleic acids.

Natural Sources and Isolation

Botanical Sources

Caesalmin B has been primarily isolated from two plant species:

  • Caesalpinia minax Hance - This species represents the primary documented source of Caesalmin B, with the compound specifically isolated from the chloroform fraction of its seeds .

  • Guilandina bonduc (also known as Caesalpinia bonduc) - Caesalmin B has also been reported in this species according to PubChem data .

Isolation and Characterization Methods

The isolation of Caesalmin B typically follows a multi-step process involving extraction, fractionation, and chromatographic purification:

  • Initial extraction of plant material (seeds) using methanol or chloroform

  • Fractionation of the crude extract using solvents of increasing polarity

  • Selection of the chloroform fraction for further purification

  • Column chromatography on silica gel to isolate individual compounds

  • Structure elucidation using spectroscopic methods and X-ray crystallography

The phytochemical investigation of Caesalpinia minax seeds led to the isolation of Caesalmin B along with other related compounds, including Caesalmin H (a new cassane furanoditerpenoid) and bonducellpin D (another furanoditerpenoid lactone) . The structural characterization was accomplished through advanced spectroscopic techniques complemented by single crystal X-ray analysis, which provided unambiguous confirmation of its molecular architecture .

Biological Activities

Related CompoundPlant SourceCell Lines TestedActivity
Norcaesalpinin IC. minaxHEP G2IC₅₀ 16.4 μM
Caesalminaxin MC. minaxK562, Du-145IC₅₀ 18.4 μM (K562), IC₅₀ 35.0 μM (Du-145)
Sucutinirane IC. minaxMCF-7, HEP G2IC₅₀ 21.4 μg/ml (MCF-7), IC₅₀ 35.6 μg/ml (HEP G2)
Caesalmins N-QC. minax rootsHEP G2, AGS, MCF-7Weak cytotoxicity

These findings suggest potential biological activity profiles that might be shared by Caesalmin B, though specific studies on this particular compound would be necessary to confirm such properties.

Structural Studies and Chemical Transformations

Crystal Structure Analysis

Single crystal X-ray analysis has been instrumental in establishing the absolute configuration of Caesalmin B . This technique has revealed the precise three-dimensional arrangement of atoms within the molecule, confirming its complex pentacyclic structure with specific stereochemistry at multiple chiral centers.

Related Compounds from Caesalpinia Species

Caesalmin B belongs to a diverse family of cassane-type diterpenoids isolated from various Caesalpinia species. Understanding the structural and biological relationships between these compounds provides context for Caesalmin B research:

Cassane Diterpenoids from Caesalpinia minax

Several structurally related compounds have been isolated from Caesalpinia minax:

  • Caesalmin H - A new cassane furanoditerpenoid isolated alongside Caesalmin B

  • Bonducellpin D - A known furanoditerpenoid lactone co-isolated with Caesalmin B

  • Caesalpinin M1-M5 - Cassane furanoditerpenes with moderate inhibitory activity on influenza virus neuraminidase

  • Caesalmin E1-E3 - Additional cassane furanoditerpenes identified in C. minax

  • Neocaesalminin A - A furanoditerpenoid with an unusual A-seco-rearranged cassane skeleton

Novel Structural Variants

The genus Caesalpinia has yielded compounds with unusual structural features:

  • Norcaesalpinin I - Features an unusual ring C-contracted dinorcassane skeleton

  • Caesalpinin U - Contains a highly oxygenated furanocassane skeleton

  • Caesalminaxin M - The first example of a dicyclic cassane-type trinorditerpenoid

These structural variants highlight the remarkable chemical diversity within this class of natural products and suggest potential for discovering novel bioactive compounds through continued phytochemical investigations.

Research Applications and Future Directions

Current Research Status

Research on Caesalmin B has primarily focused on its isolation, structural characterization, and preliminary biological evaluation. The compound has been studied alongside other diterpenoids from Caesalpinia species, contributing to our understanding of this important class of natural products.

Future Research Directions

Several promising avenues for future Caesalmin B research include:

  • Comprehensive evaluation of biological activities, particularly detailed antiviral mechanisms

  • Structure-activity relationship studies to identify pharmacophoric elements

  • Investigation of potential synergistic effects with established therapeutic agents

  • Development of semi-synthetic derivatives with enhanced properties

  • Exploration of sustainable production methods, including potential biotechnological approaches

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